MFCD18314255
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Overview
Description
MFCD18314255 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of MFCD18314255 involves several steps and specific reaction conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of this compound efficiently.
Chemical Reactions Analysis
MFCD18314255 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: The compound can gain electrons or hydrogen atoms during reduction reactions.
Substitution: In these reactions, one functional group in the compound is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
MFCD18314255 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: this compound is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which MFCD18314255 exerts its effects involves interactions with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
MFCD18314255 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. The differences in reactivity, stability, and applications make this compound distinct in its field.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZWPKQBJYPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684723 |
Source
|
Record name | 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-99-3 |
Source
|
Record name | 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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